

An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Benzylpiperazin-1-yl)benzaldehyde**, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and outlines potential synthetic approaches and biological activities based on current scientific literature.

Core Identification

Chemical Name: **2-(4-Benzylpiperazin-1-yl)benzaldehyde**

While there has been some ambiguity in public databases, this guide clarifies the identification of this compound. The CAS number 865203-79-8 has been frequently misattributed to this compound; however, it is more accurately associated with 2-(4-Ethylpiperazin-1-yl)benzaldehyde. The most reliable CAS number identified for the dihydrochloride salt of **2-(4-Benzylpiperazin-1-yl)benzaldehyde** is 1170029-77-2.^{[1][2][3]} For the free base, a definitive, universally recognized CAS number remains to be firmly established across all chemical suppliers.

Table 1: Compound Identification

| Identifier | Value |
|--|--|
| IUPAC Name | 2-(4-Benzylpiperazin-1-yl)benzaldehyde |
| Molecular Formula | C ₁₈ H ₂₀ N ₂ O |
| Molecular Weight | 280.37 g/mol |
| CAS Number (Dihydrochloride Salt) | 1170029-77-2[1][2][3] |
| Molecular Formula (Dihydrochloride Salt) | C ₁₈ H ₂₂ Cl ₂ N ₂ O |
| Molecular Weight (Dihydrochloride Salt) | 353.29 g/mol [1] |

Physicochemical Properties

Detailed experimental data for the free base form of **2-(4-Benzylpiperazin-1-yl)benzaldehyde** is not extensively available in the public domain. However, based on its chemical structure and data for the dihydrochloride salt, the following properties can be predicted.

Table 2: Predicted Physicochemical Properties

| Property | Value |
|---------------------------------------|--------------------------|
| Topological Polar Surface Area (TPSA) | 23.55 Å ² [1] |
| logP (Predicted) | 3.6649[1] |
| Hydrogen Bond Acceptors | 3[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 4[1] |

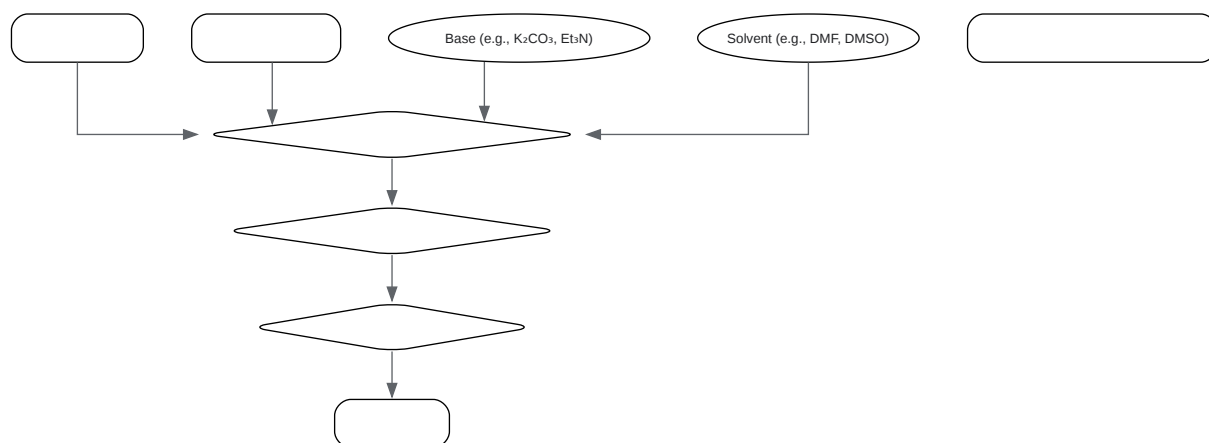
Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of **2-(4-Benzylpiperazin-1-yl)benzaldehyde** is not readily available in peer-reviewed literature. However, based on established organic chemistry principles and synthesis of analogous compounds, a plausible synthetic route can be proposed. The synthesis would likely involve a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

A common method for the synthesis of similar arylpiperazine derivatives involves the reaction of a piperazine derivative with a suitably activated aromatic ring. In this case, the synthesis could be achieved by the reaction of 1-benzylpiperazine with 2-fluorobenzaldehyde or 2-chlorobenzaldehyde under basic conditions.

Experimental Workflow: Proposed Synthesis



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Caption: Proposed synthetic workflow for **2-(4-Benzylpiperazin-1-yl)benzaldehyde**.

Detailed Hypothetical Protocol:

- **Reaction Setup:** To a solution of 1-benzylpiperazine (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-

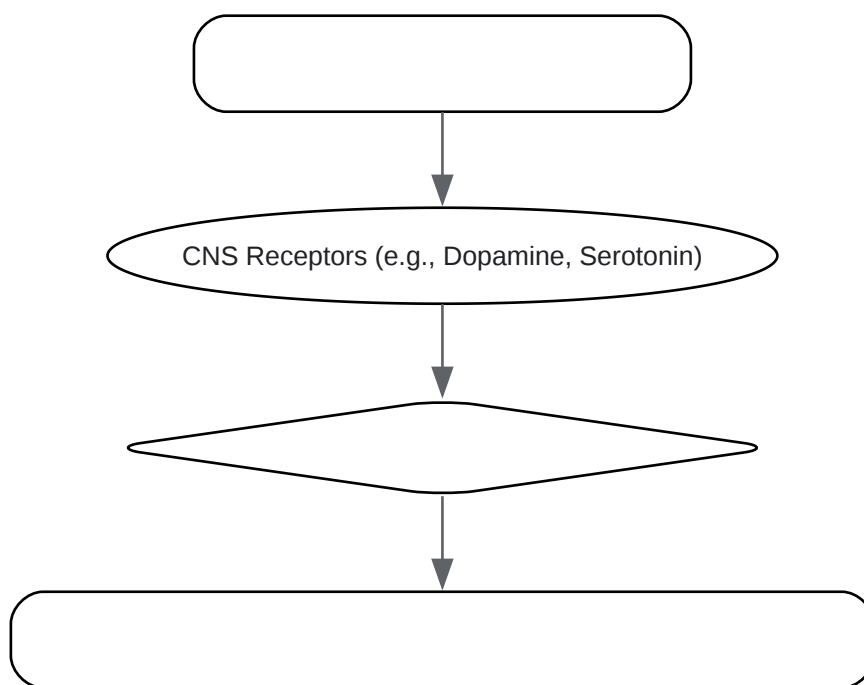
fluorobenzaldehyde (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

- **Reaction Conditions:** The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **2-(4-Benzylpiperazin-1-yl)benzaldehyde**.

Potential Biological Activity and Signaling Pathways

While specific biological studies on **2-(4-Benzylpiperazin-1-yl)benzaldehyde** are limited, the benzylpiperazine moiety is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzylpiperazine have been investigated for their effects on the central nervous system, often interacting with dopaminergic and serotonergic pathways.

Logical Relationship: Potential Biological Interactions



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Caption: Potential biological interaction cascade for **2-(4-Benzylpiperazin-1-yl)benzaldehyde**.

It is plausible that this compound could be investigated for its potential as an antipsychotic, antidepressant, or anxiolytic agent. Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to elucidate its specific pharmacological profile and mechanism of action.

Conclusion

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a chemical entity with potential for further investigation in the field of drug discovery. This guide has clarified its chemical identity, including the likely correct CAS number for its dihydrochloride salt (1170029-77-2). While specific experimental data remains scarce, a plausible synthetic route has been proposed. Future research should focus on the synthesis and subsequent biological evaluation of this compound to determine its pharmacological properties and potential therapeutic applications.

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